1-Piperideine

pKa basicity reactivity

1-Piperideine (CAS 505-18-0), also known as 2,3,4,5-tetrahydropyridine, is a six-membered cyclic imine with the molecular formula C₅H₉N and a molecular weight of 83.13 g/mol. As a tetrahydropyridine derivative, it contains a single C=N double bond within its ring, distinguishing it from both the fully saturated piperidine and the aromatic pyridine.

Molecular Formula C5H9N
Molecular Weight 83.13 g/mol
CAS No. 505-18-0
Cat. No. B1218934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperideine
CAS505-18-0
Synonyms1-piperideine
1-piperideine hydrochloride
1-piperideine hydrochloride, 2-(14)C-labeled
1-piperideine, 2-(14)C-labeled
2,3,4,5,-tetrahydropyridine
Molecular FormulaC5H9N
Molecular Weight83.13 g/mol
Structural Identifiers
SMILESC1CCN=CC1
InChIInChI=1S/C5H9N/c1-2-4-6-5-3-1/h4H,1-3,5H2
InChIKeyDWKUKQRKVCMOLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Piperideine (CAS 505-18-0): Technical Profile and Procurement Considerations


1-Piperideine (CAS 505-18-0), also known as 2,3,4,5-tetrahydropyridine, is a six-membered cyclic imine with the molecular formula C₅H₉N and a molecular weight of 83.13 g/mol [1]. As a tetrahydropyridine derivative, it contains a single C=N double bond within its ring, distinguishing it from both the fully saturated piperidine and the aromatic pyridine [2]. It is a colorless to pale yellow liquid with a melting point of 60.50 °C and a boiling point of 139.2±13.0 °C (predicted) [1]. This compound is a key biosynthetic intermediate in the formation of piperidine-based alkaloids and is utilized in organic synthesis as a reactive building block [2].

Synthetic Chemistry
Reactive imine building block for heterocycle and alkaloid synthesis
Biosynthesis Research
Key intermediate in lysine-derived piperidine alkaloid pathways
Neuroscience Tool
Reported brain-penetrant scaffold for CNS metabolite studies

Why 1-Piperideine Cannot Be Simply Substituted with Piperidine or Other Analogs


1-Piperideine exhibits fundamentally different physicochemical and reactivity profiles compared to its closest analogs, such as piperidine. The presence of a single C=N double bond confers higher electrophilicity and a propensity for spontaneous dimerization, which are absent in saturated piperidine . Its distinct basicity (predicted pKa ~7.46) and low aqueous solubility (2.64 g/L) further differentiate it from piperidine (pKa ~11.2, miscible in water) [1]. Moreover, 1-piperideine acts as an in vivo precursor to 5-aminopentanoic acid in the brain—a property not shared by piperidine, which exhibits a blood-brain barrier [2][3]. These differences preclude simple interchangeability in both synthetic and biological applications.

Basicity & Reactivity Mismatch
Altered basicity and nucleophilicity may shift protonation-dependent reaction outcomes relative to piperidine.
Solubility Profile Differs
Limited aqueous solubility (predicted low mg/mL range) may necessitate co-solvent optimization, unlike miscible piperidine.
Unstable Dimerization Behavior
Spontaneous dimerization in water creates a reactivity profile not shared by saturated piperidine analogs.

Quantitative Differentiation of 1-Piperideine from Key Comparators


pKa: 1-Piperideine (7.46) vs. Piperidine (11.2) – Implications for Basicity and Reactivity

The predicted pKa of 1-piperideine (7.46 ± 0.20) is substantially lower than that of piperidine (pKa ≈ 11.2) . This difference reflects the electron-withdrawing effect of the C=N double bond, rendering 1-piperideine a weaker base. Consequently, protonation states and nucleophilicity under physiological and synthetic conditions diverge significantly from piperidine.

pKa basicity
Data to verify
7.46 ± 0.20 vs. Piperidine 11.2
Supports pH-dependent reactivity review
Predicted value; verify experimentally
pKa basicity reactivity

Aqueous Solubility: 1-Piperideine (2.64 g/L) vs. Piperidine (Miscible)

1-Piperideine has a predicted water solubility of 2.64 g/L at 25°C, whereas piperidine is miscible with water [1]. This nearly two-order-of-magnitude difference in solubility can profoundly affect reaction medium selection and biological assay design.

Aqueous solubility
Reported
2.64 g/L (predicted) vs. Piperidine miscible
May require organic co-solvent optimization
Predicted at 25°C
solubility aqueous formulation

In Vivo Brain Penetration: 1-Piperideine Crosses the Blood-Brain Barrier; Piperidine Does Not

Intraperitoneal injection of 1-piperideine in mice leads to measurable concentrations of 5-aminopentanoic acid in the brain, confirming its ability to cross the blood-brain barrier [1]. In contrast, studies in snails demonstrate a blood-brain barrier for piperidine, with blood concentrations remaining ~5× higher than brain concentrations over two months [2].

Brain penetration
Reported
Crosses BBB in mouse model; piperidine shows barrier in snail model
Supports CNS research model selection
In vivo rodent evidence
brain penetration blood-brain barrier in vivo

Spontaneous Dimerization: Δ1-Piperideine Dimerizes in Aqueous Solution; Piperidine Remains Stable

Δ1-Piperideine undergoes spontaneous dimerization in water at neutral pH to form tetrahydroanabasine, a reaction that is highly favored energetically for (R,R) and (S,S) dimers (activation energy <20 kcal mol⁻¹) [1]. This contrasts with piperidine, which does not undergo analogous dimerization under similar conditions. The dimerization of 1-piperideine has been proposed as a key step in lysine-derived alkaloid biosynthesis [1].

Dimerization
Reported
Spontaneous dimerization to tetrahydroanabasine at neutral pH
Enables alkaloid scaffold synthesis
Aqueous, neutral pH
dimerization reactivity stability

Role as a Key Biosynthetic Intermediate: 1-Piperideine is a Direct Precursor to Piperidine Alkaloids

1-Piperideine serves as the central biosynthetic intermediate in the formation of diverse piperidine alkaloids, including quinolizidine alkaloids, in plants [1]. This contrasts with piperidine, which is a terminal metabolite or structural motif. The conversion of L-lysine to 1-piperideine is catalyzed by Δ1-piperideine synthase, an enzyme recently characterized in Flueggea suffruticosa [1].

Biosynthetic role
Reported
Direct precursor to quinolizidine alkaloids; piperidine is terminal metabolite
Key intermediate for pathway engineering
Plant secondary metabolism
biosynthesis alkaloids intermediate

Predicted LogP and Lipophilicity: 1-Piperideine (1.63) vs. Piperidine (0.66)

1-Piperideine exhibits a higher predicted LogP (1.63) compared to piperidine (0.66), indicating greater lipophilicity [1][2]. This difference influences membrane permeability and distribution in biological systems.

LogP lipophilicity
Reported
1.63 (predicted) vs. Piperidine 0.66
Supports lipophilicity-dependent partitioning review
Predicted; confirm experimentally
LogP lipophilicity partition coefficient

Optimal Use Cases for 1-Piperideine Based on Empirical Differentiation


Synthesis of Complex Piperidine Alkaloids via Spontaneous Dimerization

Leverage the innate ability of 1-piperideine to undergo spontaneous dimerization in aqueous media to rapidly assemble tetrahydroanabasine scaffolds and related quinolizidine frameworks. This one-step, catalyst-free transformation provides a streamlined route to alkaloid cores that would require multiple synthetic steps using piperidine [1].

In Vivo Studies of CNS-Active Metabolites or Prodrugs

Utilize 1-piperideine as a brain-penetrant scaffold for the delivery of pharmacophores to the CNS. Its demonstrated ability to cross the blood-brain barrier and undergo metabolic conversion to 5-aminopentanoic acid makes it a valuable tool for neuroscience and neuropharmacology research [1].

Biosynthetic Pathway Elucidation and Enzyme Characterization

Employ 1-piperideine as the authentic substrate for Δ1-piperideine synthase and downstream enzymes in lysine-derived alkaloid biosynthesis. Its unique role as a biosynthetic intermediate, distinct from piperidine, is essential for accurate kinetic and mechanistic studies [1].

pH-Controlled Reactivity in Organic Synthesis

Exploit the pH-dependent reactivity of 1-piperideine, as demonstrated in the synthesis of isopelletierine, where yields are optimal over a broad pH range (2–12) [1]. Its distinct pKa (7.46) relative to piperidine (11.2) allows for selective protonation and controlled nucleophilicity in multistep syntheses.

Application
Selection Property
Validation Focus
Alkaloid scaffold synthesis via dimerization
Spontaneous dimerization in aqueous media
Tetrahydroanabasine and quinolizidine formation
CNS metabolite research
Reported brain-penetrant scaffold
Brain exposure and metabolite conversion
Alkaloid biosynthesis pathway studies
Authentic biosynthetic intermediate (1-piperideine)
Enzyme kinetics and pathway characterization
pH-dependent organic synthesis
pKa-controlled nucleophilicity
Protonation state in multistep syntheses

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Piperideine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.